molecular formula C10H12BrFO2 B1405911 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene CAS No. 1523766-61-1

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene

Cat. No. B1405911
M. Wt: 263.1 g/mol
InChI Key: LGTKEQOGHCVFHR-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with bromine, fluorine, and an ethoxyethoxy group .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” would consist of a benzene ring with bromine, fluorine, and an ethoxyethoxy group attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene” would depend on its specific structure. Brominated and fluorinated compounds are generally quite stable, and the presence of the ethoxyethoxy group could impart additional properties .

Scientific Research Applications

Electrochemical Fluorination Studies

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene and similar compounds have been studied in the context of electrochemical fluorination. Hirohide Horio et al. (1996) explored the side reactions during fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene, in various electrolytes, which could be relevant for understanding the fluorination mechanism of such compounds (Horio et al., 1996).

Photofragment Spectroscopy

The ultraviolet photodissociation of compounds like 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene has been analyzed using photofragment translational spectroscopy by Xi-Bin Gu et al. (2001). This research provides insights into the photodissociation mechanism and the effect of fluorine atom substitution, which is significant for understanding the behavior of fluorinated aromatic compounds under UV light (Gu et al., 2001).

Synthesis and Reactions

Research by Jianbin Chen et al. (2014) on the carbonylative transformation of similar compounds, such as 1-bromo-2-fluorobenzenes, with various nucleophiles, can provide valuable information for the synthesis and reactivity of 1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene. Their work highlights the synthesis of heterocycles, a critical aspect of organic chemistry and material science (Chen et al., 2014).

Radical Formation and Reactions

A study by H. Mohan and J. Mittal (1996) focusing on hydroxyl radical-induced reactions with similar compounds, such as 1-bromo-2-fluorobenzene, in aqueous solutions, can shed light on the formation and reactivity of radical cations. This research is important for understanding the radical chemistry of halogenated aromatic compounds (Mohan & Mittal, 1996).

properties

IUPAC Name

1-bromo-3-(2-ethoxyethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTKEQOGHCVFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-ethoxyethoxy)-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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